molecular formula C16H22N2O5 B15026507 Methyl 2-(2-{[(benzyloxy)carbonyl]amino}-3-methylbutanamido)acetate

Methyl 2-(2-{[(benzyloxy)carbonyl]amino}-3-methylbutanamido)acetate

Katalognummer: B15026507
Molekulargewicht: 322.36 g/mol
InChI-Schlüssel: NLYCOISOOAHTQJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 2-(2-{[(benzyloxy)carbonyl]amino}-3-methylbutanamido)acetate is an organic compound with the molecular formula C16H22N2O5. It is a derivative of amino acids and esters, often used in various chemical and biological research applications. This compound is known for its unique structure, which includes a benzyloxycarbonyl group, making it a valuable intermediate in synthetic chemistry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(2-{[(benzyloxy)carbonyl]amino}-3-methylbutanamido)acetate typically involves multiple steps. One common method starts with the protection of the amino group of valine using a benzyloxycarbonyl (Cbz) group. This is followed by the reaction with chloroformic acid ethyl ester and triethylamine in tetrahydrofuran at -10°C. The intermediate product is then reacted with methoxycarbonylmethylamine in tetrahydrofuran at temperatures ranging from -10°C to 30°C over 13 hours .

Industrial Production Methods

Industrial production methods for this compound are generally similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and reproducibility.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 2-(2-{[(benzyloxy)carbonyl]amino}-3-methylbutanamido)acetate undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the ester or amide functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Methyl 2-(2-{[(benzyloxy)carbonyl]amino}-3-methylbutanamido)acetate has several applications in scientific research:

Wirkmechanismus

The mechanism of action of Methyl 2-(2-{[(benzyloxy)carbonyl]amino}-3-methylbutanamido)acetate involves its interaction with specific molecular targets. The benzyloxycarbonyl group can be cleaved under certain conditions, releasing the active amine or carboxylate group. This process can inhibit or activate enzymes, depending on the context. The compound’s structure allows it to participate in various biochemical pathways, influencing cellular processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Methyl 2-(2-{[(benzyloxy)carbonyl]amino}-3-methylbutanamido)acetate is unique due to its specific combination of functional groups, which allows for versatile chemical reactions and applications. Its structure makes it particularly useful in synthetic chemistry and biochemical research, providing a valuable tool for scientists in various fields.

Eigenschaften

Molekularformel

C16H22N2O5

Molekulargewicht

322.36 g/mol

IUPAC-Name

methyl 2-[[3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]acetate

InChI

InChI=1S/C16H22N2O5/c1-11(2)14(15(20)17-9-13(19)22-3)18-16(21)23-10-12-7-5-4-6-8-12/h4-8,11,14H,9-10H2,1-3H3,(H,17,20)(H,18,21)

InChI-Schlüssel

NLYCOISOOAHTQJ-UHFFFAOYSA-N

Kanonische SMILES

CC(C)C(C(=O)NCC(=O)OC)NC(=O)OCC1=CC=CC=C1

Löslichkeit

>48.4 [ug/mL] (The mean of the results at pH 7.4)

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.